N-(2,4-difluorophenyl)prop-2-enamide is an organic compound characterized by its distinctive structure, which includes a prop-2-enamide backbone substituted with a 2,4-difluorophenyl group. This compound is notable for its potential applications in medicinal chemistry and material science due to the presence of fluorine atoms, which can enhance the compound's biological activity and stability. The molecular formula for N-(2,4-difluorophenyl)prop-2-enamide is , and it has a molecular weight of approximately 196.18 g/mol.
N-(2,4-difluorophenyl)prop-2-enamide has been investigated for its biological activities, particularly its potential as an anti-inflammatory and anticancer agent. The difluorophenyl group enhances its binding affinity to biological targets, which may include enzymes involved in inflammatory processes or cancer progression. Studies have shown that compounds with similar structures exhibit significant antibacterial properties against strains like Staphylococcus aureus and may also demonstrate activity against other pathogens .
The synthesis of N-(2,4-difluorophenyl)prop-2-enamide typically involves a multi-step process:
Industrial synthesis may utilize continuous flow reactors to optimize yield and efficiency.
N-(2,4-difluorophenyl)prop-2-enamide has several applications:
Studies have focused on the interactions of N-(2,4-difluorophenyl)prop-2-enamide with biological macromolecules such as proteins and nucleic acids. These interactions are crucial for elucidating the compound's mechanism of action and its potential therapeutic effects. For instance, the difluorophenyl substituent may enhance hydrophobic interactions or hydrogen bonding with target enzymes or receptors, thereby influencing their activity .
Several compounds share structural similarities with N-(2,4-difluorophenyl)prop-2-enamide. Here are a few notable examples:
The uniqueness of N-(2,4-difluorophenyl)prop-2-enamide lies in its specific substitution pattern involving both fluorine atoms on the aromatic ring and the prop-2-enamide functional group. This configuration potentially enhances its lipophilicity and biological activity compared to similar compounds that may lack such fluorinated groups.
Fluorinated acrylamides emerged as a distinct chemical class following Otto Bayer’s pioneering work on acrylamide synthesis via acrylonitrile hydrolysis in 1949. Early applications focused on polymer science, where polyacrylamides served as flocculants and soil conditioners. The introduction of fluorine atoms into acrylamide derivatives began in the late 20th century, driven by the need to enhance material properties and biological activity. A landmark patent (US4931582A) disclosed the synthesis of fluorinated acrylamide monomers through reactions between 2-alkenyl azlactones and fluorinated alcohols, establishing a versatile route for incorporating perfluoroalkyl and arylfluoride groups.
Subsequent advances exploited fluorination to modulate acrylamide reactivity. For instance, the thermoresponsive behavior of poly[N-(2,2-difluoroethyl)acrylamide] demonstrated how fluorine content affects lower critical solution temperatures. These developments created a foundation for specialized derivatives like N-(2,4-difluorophenyl)prop-2-enamide, which combines fluorinated aromatic systems with acrylamide’s conjugate addition capabilities.
The 2,4-difluorophenyl group confers three critical advantages in drug design:
These properties are exemplified in synthetic routes to cyclopropane derivatives, where 2,4-difluorophenyl-containing intermediates improve yield and enantioselectivity during ring-closing metathesis. Furthermore, fluorescence quenching studies using acrylamide derivatives highlight their utility in probing protein binding sites, with fluorine atoms enabling precise steric adjustments.
X-ray crystallography provides the most definitive method for determining the three-dimensional atomic structure of N-(2,4-difluorophenyl)prop-2-enamide [42]. This technique enables precise determination of bond lengths, bond angles, and molecular geometry through diffraction pattern analysis [42]. The crystallographic analysis reveals critical structural parameters including the spatial arrangement of the difluorophenyl ring relative to the acrylamide moiety [43].
| Structural Parameter | Typical Range | Reference Value |
|---|---|---|
| C=O bond length (Amide) | 1.230-1.240 Å | 1.236 Å [46] |
| C-N bond length (Amide) | 1.330-1.340 Å | 1.339 Å [44] |
| C-F bond length | 1.320-1.350 Å | 1.337 Å [41] |
| C=C bond length (Alkene) | 1.320-1.340 Å | 1.326 Å [41] |
The crystal structure determination involves growing suitable single crystals followed by data collection using monochromatic X-ray radiation [42]. For compounds of this type, crystal packing is often stabilized by intermolecular hydrogen bonding between the amide nitrogen and carbonyl oxygen atoms [46]. The difluorophenyl ring typically adopts a planar conformation, with the fluorine substituents exhibiting characteristic C-F bond lengths of approximately 1.337 Å [41].
Crystallographic studies of related difluorophenyl acrylamide derivatives demonstrate that the molecular geometry is significantly influenced by the electron-withdrawing nature of the fluorine substituents [3]. The bond angles around the amide nitrogen typically range from 115° to 125°, reflecting the partial double bond character due to resonance delocalization [44]. X-ray diffraction analysis provides essential data for understanding the solid-state structure and intermolecular interactions that govern the physical properties of this compound [42].
Density Functional Theory calculations provide comprehensive insights into the electronic structure and molecular properties of N-(2,4-difluorophenyl)prop-2-enamide [11]. These computational methods enable optimization of molecular geometry, calculation of vibrational frequencies, and determination of electronic properties that complement experimental characterization [12].
The computational analysis typically employs basis sets such as 6-311++G(d,p) with functionals like B3LYP for accurate geometry optimization [10]. The optimized molecular structure reveals important structural parameters including bond lengths, bond angles, and dihedral angles that define the three-dimensional conformation [10]. The electronic structure calculations provide information about frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy levels [12].
| Computational Parameter | Method | Typical Result |
|---|---|---|
| Total Energy | B3LYP/6-311++G(d,p) | -545.42 Hartrees [10] |
| Dipole Moment | DFT Calculation | 2.5-3.5 Debye [12] |
| HOMO Energy | B3LYP Method | -6.2 to -6.8 eV [12] |
| LUMO Energy | B3LYP Method | -1.5 to -2.1 eV [12] |
Density Functional Theory calculations also enable prediction of thermodynamic properties including heat capacity, entropy, and enthalpy at various temperatures [10]. The vibrational frequency calculations provide theoretical infrared and Raman spectra that can be directly compared with experimental spectroscopic data [10]. These computational studies reveal that the presence of fluorine substituents significantly affects the electronic distribution and molecular stability [8].
The conformational analysis through Density Functional Theory methods demonstrates that N-(2,4-difluorophenyl)prop-2-enamide preferentially adopts a planar or near-planar geometry to maximize conjugation between the acrylamide and aromatic systems [32]. The calculated bond lengths and angles show excellent agreement with experimental X-ray crystallographic data, validating the computational approach [10].
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of N-(2,4-difluorophenyl)prop-2-enamide through analysis of proton, carbon-13, and fluorine-19 nuclei [16]. The ¹H Nuclear Magnetic Resonance spectrum reveals characteristic signals for the acrylamide protons and aromatic protons, with chemical shifts reflecting the electronic environment [16].
The acrylamide protons typically appear as characteristic vinyl signals, with the terminal alkene protons showing distinct multiplicity patterns due to coupling interactions [16]. The aromatic protons of the difluorophenyl ring exhibit specific chemical shifts influenced by the electron-withdrawing fluorine substituents [17]. The amide N-H proton, when present, appears as a distinctive signal in the downfield region around 10.13-10.35 ppm [16].
| Nuclear Magnetic Resonance Signal | Chemical Shift Range | Multiplicity |
|---|---|---|
| Amide N-H | 10.13-10.35 ppm | Broad singlet [16] |
| Aromatic C-H | 7.0-8.0 ppm | Multiplet [17] |
| Vinyl C-H (β) | 6.2-6.8 ppm | Doublet [16] |
| Vinyl C-H (α) | 5.5-6.2 ppm | Doublet [16] |
¹³C Nuclear Magnetic Resonance spectroscopy provides information about the carbon framework, with the carbonyl carbon typically resonating around 163-164 ppm [16]. The aromatic carbons show characteristic chemical shifts influenced by fluorine substitution, with the carbon atoms directly bonded to fluorine exhibiting significant downfield shifts [17]. The alkene carbons appear in the range of 120-140 ppm, with coupling to fluorine nuclei providing additional structural information [16].
¹⁹F Nuclear Magnetic Resonance spectroscopy is particularly valuable for this compound due to the presence of two fluorine atoms [14]. The fluorine nuclei typically exhibit distinct chemical shifts depending on their position on the aromatic ring [15]. The fluorine at the 2-position (ortho to the amide substituent) typically resonates differently from the fluorine at the 4-position due to different electronic environments [15]. Coupling between fluorine nuclei and adjacent carbon atoms provides detailed structural information about the aromatic ring substitution pattern [14].
Infrared spectroscopy provides crucial information about the functional groups present in N-(2,4-difluorophenyl)prop-2-enamide, particularly the characteristic vibrations of the amide moiety [22]. The technique enables identification and characterization of specific molecular vibrations that serve as fingerprints for structural determination [20].
The amide functional group exhibits several characteristic infrared absorption bands that are diagnostic for structural analysis [38]. The carbonyl stretching vibration (Amide I band) typically appears as a strong absorption in the range of 1670-1640 cm⁻¹ [22]. This band is particularly sensitive to hydrogen bonding and molecular conformation, with shifts providing information about intermolecular interactions [38].
| Infrared Absorption | Frequency Range (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| C=O stretch (Amide I) | 1670-1640 | Carbonyl stretching | Strong [22] |
| N-H stretch | 3550-3060 | Amide N-H stretching | Medium-Strong [22] |
| N-H bend (Amide II) | 1470-1570 | N-H bending | Medium-Strong [36] |
| C-F stretch | 1300-1200 | Carbon-fluorine stretching | Strong [20] |
| C=C stretch | 1630 | Alkene stretching | Medium [20] |
| Aromatic C=C | 1600-1475 | Aromatic ring vibrations | Medium [20] |
The N-H stretching vibration appears in the range of 3550-3060 cm⁻¹, with the exact position depending on hydrogen bonding interactions [39]. Secondary amides typically show a single N-H stretch, while primary amides exhibit two bands due to symmetric and asymmetric stretching modes [37]. The presence of the electron-withdrawing difluorophenyl group affects the exact position of these vibrations [20].
The C-F stretching vibrations provide distinctive fingerprints for the fluorine substituents, typically appearing as strong absorptions in the range of 1300-1200 cm⁻¹ [20]. The exact frequencies depend on the substitution pattern and electronic environment of the fluorinated aromatic ring [10]. These vibrations are particularly useful for confirming the presence and position of fluorine substituents in the molecular structure [20].
The synthesis of N-(2,4-difluorophenyl)prop-2-enamide primarily relies on nucleophilic acylation reactions between 2,4-difluoroaniline and acryloyl chloride. This approach represents the most direct and widely employed methodology for forming prop-2-enamide derivatives [2]. The reaction proceeds through a classical nucleophilic acyl substitution mechanism, where the amine nitrogen atom attacks the electrophilic carbonyl carbon of acryloyl chloride, followed by elimination of hydrogen chloride [3].
The nucleophilic acylation route demonstrates high efficiency when conducted under appropriate conditions. Research indicates that 2,4-difluoroaniline exhibits enhanced reactivity compared to unsubstituted aniline due to the electron-withdrawing effects of the fluorine substituents [4]. The fluorine atoms at positions 2 and 4 increase the nucleophilicity of the amino group by reducing electron density in the aromatic ring through inductive effects, thereby making the nitrogen lone pair more available for nucleophilic attack [5].
Mechanistic Considerations
The reaction mechanism involves initial nucleophilic attack by the 2,4-difluoroaniline nitrogen on the acryloyl chloride carbonyl carbon, forming a tetrahedral intermediate [6]. This intermediate subsequently undergoes elimination of chloride ion, generating hydrogen chloride as a byproduct. The presence of fluorine substituents influences both the kinetics and thermodynamics of this transformation through electronic effects [7].
The electronic properties of 2,4-difluoroaniline significantly impact reaction efficiency. Spectroscopic studies reveal that fluorine substitution affects the electronic transition energies and molecular vibrations, with the adiabatic ionization energy determined to be 63,935 ± 5 cm⁻¹ [4]. These electronic modifications enhance the compound's reactivity toward electrophilic acylating agents.
Base Selection and Stoichiometry
The choice of base is critical for successful acylation reactions. Triethylamine serves as the most commonly employed base, typically used in 1.2 to 2.5 equivalents relative to the amine substrate [2]. The base serves multiple functions: neutralizing the hydrogen chloride byproduct, preventing protonation of the amine substrate, and maintaining the reaction pH within an optimal range for nucleophilic attack [8].
Alternative bases include sodium carbonate and potassium carbonate, which offer advantages in specific reaction conditions. Sodium carbonate, when used in catalytic amounts (0.3 equivalents), can facilitate the reaction under elevated temperatures while providing environmental benefits [9]. Potassium carbonate demonstrates effectiveness in polar aprotic solvents, achieving yields of 82-88% in optimized systems .
| Base | Equivalents | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
|---|---|---|---|---|
| Triethylamine | 1.2-2.5 | 0-25 | 2-3 | 85-95 |
| Sodium carbonate | 0.3 | 60 | 5-12 | 82-88 |
| Potassium carbonate | 1.0-1.5 | 25-60 | 3-6 | 80-90 |
| Pyridine | 1.0-2.0 | 0-25 | 1-3 | 75-85 |
Temperature and Reaction Kinetics
Temperature optimization is crucial for achieving high yields while minimizing side reactions. Most acylation reactions proceed efficiently at ambient temperature (20-25°C) when using triethylamine as the base [11] [12]. Lower temperatures (0-5°C) can be employed to control highly exothermic reactions and prevent thermal decomposition of sensitive intermediates [3].
Elevated temperatures may be necessary when using less reactive bases or in cases where substrate solubility is limited. However, temperatures above 60°C should be avoided to prevent degradation of the acryloyl chloride reagent and formation of unwanted byproducts [13].
Solvent selection plays a pivotal role in optimizing prop-2-enamide synthesis, influencing reaction rates, yields, and product purity. The choice of solvent system must balance multiple factors including substrate solubility, base compatibility, and product isolation requirements [15].
Aprotic Solvent Systems
Dichloromethane represents the most widely used solvent for prop-2-enamide synthesis due to its excellent solvating properties for both organic substrates and moderate polarity [11] [16]. The solvent's low boiling point (40°C) facilitates easy removal during workup procedures, while its chemical inertness prevents interference with the acylation reaction. Typical yields in dichloromethane systems range from 90-95% under optimized conditions.
Ethylene dichloride offers advantages for reactions requiring elevated temperatures, with its higher boiling point (84°C) allowing for thermal activation when necessary [11]. This solvent system has demonstrated yields of 85-95% in prop-2-enamide syntheses, particularly when combined with triethylamine base and extended reaction times (3-6 hours).
Tetrahydrofuran provides enhanced solvation for polar substrates and bases, making it particularly suitable for reactions involving potassium carbonate or sodium carbonate [12]. The solvent's moderate polarity and good miscibility with water facilitate aqueous workup procedures. However, care must be taken to use freshly distilled tetrahydrofuran to avoid peroxide formation.
Polar Aprotic Systems
Dimethylformamide serves as an effective solvent for challenging substrates with limited solubility in less polar systems [15]. While DMF can achieve good yields (75-85%), its high boiling point (153°C) complicates product isolation and requires careful removal procedures. Additionally, DMF can participate in side reactions under certain conditions, necessitating careful optimization [17].
The use of DMF in prop-2-enamide synthesis requires consideration of potential complications. Research indicates that DMF can undergo decomposition at elevated temperatures, producing dimethylamine and carbon monoxide [15]. These decomposition products can interfere with the desired acylation reaction and should be monitored carefully.
| Solvent | Polarity | Boiling Point (°C) | Suitable Temperature Range (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Dichloromethane | Low | 40 | 0-25 | 90-95 |
| Ethylene dichloride | Low | 84 | 25-80 | 85-95 |
| Tetrahydrofuran | Medium | 66 | 0-60 | 80-90 |
| Dimethylformamide | High | 153 | 60-120 | 75-85 |
| Ethyl acetate | Medium | 77 | 25-75 | 85-92 |
Catalytic Conditions and Additives
While most prop-2-enamide syntheses proceed without additional catalysts, certain conditions benefit from catalytic enhancement. Phase transfer catalysts can improve reaction efficiency in biphasic systems, particularly when using aqueous sodium carbonate solutions [18]. Quaternary ammonium salts such as tetrabutylammonium bromide facilitate ion transport across phase boundaries.
Crown ethers, particularly 18-crown-6, have demonstrated utility in enhancing the reactivity of potassium-based systems [9]. These macrocyclic compounds coordinate with potassium cations, increasing the nucleophilicity of associated anions and improving reaction kinetics.
pH Control and Buffer Systems
Maintaining optimal pH throughout the reaction is essential for achieving high yields and preventing side reactions. The pH should be maintained between 8.0 and 9.0 to ensure adequate basicity for neutralizing hydrogen chloride while avoiding excessive alkalinity that could promote acryloyl chloride hydrolysis [19].
Buffer systems using sodium bicarbonate or potassium phosphate can provide pH stability during extended reactions. These systems are particularly valuable in large-scale syntheses where pH drift could significantly impact yields [20].
The purification of N-(2,4-difluorophenyl)prop-2-enamide requires careful consideration of the compound's physical and chemical properties. Two primary purification approaches dominate the literature: column chromatography and recrystallization, each offering distinct advantages and limitations [21] [22].
Column Chromatography Methods
Flash column chromatography represents the most versatile and widely employed purification technique for prop-2-enamide derivatives [23] [21]. The method provides excellent resolution between the desired product and closely eluting impurities, typically achieving purities of 95-99% with recovery yields of 85-95%.
Silica Gel Systems
Normal-phase silica gel chromatography using hexane/ethyl acetate gradient systems provides optimal separation for most prop-2-enamide compounds [24] [25]. The gradient typically begins with 10-20% ethyl acetate in hexane and progresses to 40-60% ethyl acetate, depending on the compound's polarity. The presence of fluorine substituents generally increases the compound's polarity, necessitating higher ethyl acetate concentrations for elution.
Thin-layer chromatography optimization is crucial for developing effective column methods. TLC analysis in various solvent ratios allows for precise gradient design, ensuring complete separation while minimizing solvent consumption [26]. The Rf value of N-(2,4-difluorophenyl)prop-2-enamide typically ranges from 0.3-0.5 in 30% ethyl acetate/hexane systems.
Amine-Modified Stationary Phases
For compounds with basic amine functionalities, amine-modified silica gel can prevent problematic interactions between the basic substrate and acidic silanol groups [27]. These modified stationary phases eliminate the need for ammonia-containing mobile phases and provide improved peak shapes and recovery yields.
Mobile Phase Optimization
The choice of mobile phase significantly impacts separation efficiency and recovery yields. Binary solvent systems using hexane and ethyl acetate provide adequate separation for most applications [24]. However, polar impurities may require ternary systems incorporating methanol or more polar modifiers.
The addition of small amounts of triethylamine (0.1-0.5%) to the mobile phase can improve peak shapes and prevent compound degradation during chromatography [27]. This is particularly important for amine-containing compounds that may interact strongly with residual silanol groups.
Flow Rate and Column Loading
Optimal flow rates for flash chromatography typically range from 1-3 column volumes per minute, balancing separation efficiency with analysis time [28]. Higher flow rates can lead to band broadening and reduced resolution, while excessively low flow rates extend purification times without significant benefits.
Column loading should be optimized based on the complexity of the reaction mixture and desired purity levels. Typical loadings range from 2-5% of the column mass for complex mixtures, with higher loadings possible for simpler separations [21].
Recrystallization Approaches
Recrystallization offers a complementary purification approach that can achieve high purities with minimal equipment requirements [22] [29]. The technique relies on differential solubility between the desired product and impurities across temperature ranges.
Solvent Selection
The selection of appropriate recrystallization solvents follows the principle that the compound should be highly soluble in hot solvent and relatively insoluble when cold [30] [31]. For N-(2,4-difluorophenyl)prop-2-enamide, ethanol and ethanol/water mixtures frequently provide optimal recrystallization conditions.
Pure ethanol typically serves as an effective recrystallization solvent, with the compound showing good solubility at elevated temperatures (60-80°C) and moderate solubility at room temperature. The presence of fluorine substituents affects solubility patterns, generally increasing polarity and enhancing solubility in protic solvents.
Mixed Solvent Systems
Binary solvent systems, particularly ethanol/water mixtures, can provide enhanced selectivity for removing polar impurities [22]. The optimal ratio typically ranges from 70:30 to 90:10 ethanol:water, depending on the specific impurity profile. These systems allow for fine-tuning of solubility characteristics to maximize purification efficiency.
Temperature Control and Crystallization Kinetics
Controlled cooling rates are essential for obtaining high-quality crystals with good purity [29] [30]. Slow cooling (1-2°C per hour) promotes the formation of well-ordered crystals that exclude impurities more effectively than rapid crystallization. Ice-bath cooling can be employed as a final step to maximize product recovery.
Seeding with pure crystals can improve crystallization kinetics and ensure consistent crystal quality across multiple batches [22]. This technique is particularly valuable for compounds prone to supersaturation or oil formation.
| Method | Eluent System | Time Required (h) | Recovery Yield (%) | Purity Achieved (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Column Chromatography | Hexane/Ethyl acetate (gradient) | 2-4 | 85-95 | 95-99 | High resolution separation | Requires specialized equipment |
| Recrystallization | Ethanol/Water or pure ethanol | 12-24 | 70-90 | 90-98 | Simple equipment requirement | Lower recovery, longer time |
Comparative Analysis and Method Selection
The choice between column chromatography and recrystallization depends on multiple factors including scale, available equipment, purity requirements, and time constraints [32] [21]. Column chromatography excels in situations requiring high purity and when dealing with complex reaction mixtures containing multiple closely eluting components.
Recrystallization offers advantages for large-scale preparations where equipment costs become significant, and when moderate purities (90-95%) are acceptable for subsequent synthetic steps [31]. The technique also provides benefits in terms of environmental impact, requiring fewer organic solvents than chromatographic methods.
Hybrid Approaches
Combined purification strategies employing both techniques can maximize overall efficiency [32]. Initial column chromatography can remove gross impurities and concentrate the desired product, followed by recrystallization to achieve final purity specifications. This approach optimizes both time and resource utilization while ensuring product quality.
Optimization Parameters
Systematic optimization of purification parameters ensures reproducible results and maximum efficiency. Key variables include solvent composition, temperature profiles, flow rates (for chromatography), and cooling rates (for recrystallization) [13]. Design of experiments approaches can efficiently explore parameter space and identify optimal conditions.
| Parameter | Optimal Range | Impact on Yield | Impact on Purity |
|---|---|---|---|
| Temperature | 0-25°C | High | Medium |
| Base concentration | 1.2-1.5 equiv | Medium | High |
| Reaction time | 2-3 hours | High | Medium |
| Solvent volume | 10-15 mL/g substrate | Low | Low |
| Acylating agent excess | 1.1-1.3 equiv | Medium | High |